molecular formula C10H6N2O2 B3039141 [1,4]Dioxino[2,3-b:5,6-b']dipyridine CAS No. 262-16-8

[1,4]Dioxino[2,3-b:5,6-b']dipyridine

Cat. No. B3039141
CAS RN: 262-16-8
M. Wt: 186.17 g/mol
InChI Key: CUPKJBGXRJAIRU-UHFFFAOYSA-N
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Description

“[1,4]Dioxino[2,3-b:5,6-b’]dipyridine” is a heterocyclic organic compound . It’s also known as 2,3-Dihydro- [1,4]dioxino [2,3-b]pyridine . The empirical formula is C7H7NO2 and the molecular weight is 137.14 .


Molecular Structure Analysis

The molecular structure of “[1,4]Dioxino[2,3-b:5,6-b’]dipyridine” can be represented by the SMILES string C1COc2ncccc2O1 . The InChI key is QWQZJEXJTYAPGE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“[1,4]Dioxino[2,3-b:5,6-b’]dipyridine” is a solid . It exhibits excellent thermal stability and morphological stability .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of 1,4-Dioxino[2,3-b]pyridines

    The reaction of 3-hydroxy-2-pyridones or 3-hydroxy-2-pyridinthiones with sodium hydride and 1,2-dibromoethane produces 1,4-dioxino[2,3-b]pyridines. These compounds can further be hydrogenated to amino-1,4-dioxino[2,3-b]pyridines (Neunhoeffer & Sponheimer, 1990).

  • Novel Analogues of 3-Substituted-2,3-Dihydro-1,4-Dioxino[2,3-b]pyridines

    New analogues of this core, with modifications in the non-aromatic ring, have been developed. These novel scaffolds, due to their hydroxymethyl group, are attractive intermediates for the preparation of potential therapeutic agents (Bartolomea et al., 2003).

  • Enantioselective Synthesis and Stereochemistry

    Enantioselective synthesis of 2- and 3-substituted 2,3-dihydro[1,4]dioxino[2,3-b]pyridine derivatives is described, with the enantiomeric purity controlled by capillary electrophoresis. This is significant in understanding the stereochemical aspects of these compounds (Lazar et al., 2005).

  • Electrochemical Properties

    The electrochemical studies of [1,2]Dithiino[4,3-b:5,6-b']dipyridine and its analogues provide insights into the redox chemistry, which is crucial for applications in fields like molecular electronics (Cattaneo et al., 2018).

Applications in Drug Discovery

  • Potential Scaffolds for Drug Discovery

    3-Substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines with selective introductions of substituents on the pyridine ring have been synthesized. These compounds are useful as potential scaffolds for drug discovery and combinatorial chemistry (Alcázar et al., 2003).

  • Synthesis of Derivatives for Pharmaceutical Research

    Derivatives of 1,4-dioxino[2,3-b]quinoxaline have been synthesized, and their fluorescent properties studied, indicating potential applications in pharmaceutical research (Phadke & Rangnekar, 1989).

Advanced Material Science

  • Binuclear Complexes

    Ligands based on [1,4]dioxocino[6,5-b:7,8-b']dipyridine have been used to form binuclear complexes with metals like Pd(II) or Pt(II). These complexes could have applications in areas such as catalysis and material science (Casalino et al., 2009).

  • Electronic Properties

    Studies on compounds like Dinaphtho[2′,3′:5,6][1,4]dioxo[2,3-b:2,3-e]pyridine reveal their potential as electron donor compounds, which can be significant for developing new materials with specific electronic properties (Troya et al., 2002).

Future Directions

“[1,4]Dioxino[2,3-b:5,6-b’]dipyridine” and similar compounds have potential in OLED applications . Their excellent thermal stability, morphological stability, and appropriate frontier orbital energy levels make them promising materials for future research .

properties

IUPAC Name

2,9-dioxa-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2/c1-3-7-9(11-5-1)14-8-4-2-6-12-10(8)13-7/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPKJBGXRJAIRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)OC3=C(O2)N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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